molecular formula C19H23ClN2 B8466515 4-Benzhydryl-1-(2-chloroethyl)piperazine

4-Benzhydryl-1-(2-chloroethyl)piperazine

Cat. No.: B8466515
M. Wt: 314.9 g/mol
InChI Key: QOQFQXDLYSXSMF-UHFFFAOYSA-N
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Description

4-Benzhydryl-1-(2-chloroethyl)piperazine is a synthetic organic compound that serves as a versatile chemical scaffold in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzhydryl group attached to a piperazine ring, a motif recognized for its significant pharmacological potential. This specific derivative is further functionalized with a 2-chloroethyl chain, which can be utilized for further chemical modifications to create novel molecular entities . The core benzhydrylpiperazine structure is a privileged scaffold in drug discovery. Research on analogous compounds has demonstrated its applicability in the design of ligands for various biological targets. For instance, molecular hybrids containing the benzhydrylpiperazine core have been rationally designed and synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid inflammation pathway. Such inhibitors are investigated for their potential to provide anti-inflammatory, analgesic, and anti-cancer effects with improved safety profiles . Furthermore, the benzhydrylpiperazine scaffold has been explored in the development of high-affinity and selective non-peptide agonist ligands for the delta-opioid receptor, highlighting its utility in neuropharmacology . The 2-chloroethyl substituent on the piperazine ring is a valuable handle for medicinal chemists, allowing for nucleophilic substitution reactions to introduce additional pharmacophoric groups and optimize the compound's affinity, selectivity, and pharmacokinetic properties . This compound is intended for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should adhere to all appropriate safety protocols.

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1-benzhydryl-4-(2-chloroethyl)piperazine

InChI

InChI=1S/C19H23ClN2/c20-11-12-21-13-15-22(16-14-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

QOQFQXDLYSXSMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Reactivity

Compound 1-Position Substituent 4-Position Substituent Key Reactivity
4-Benzhydryl-1-(2-chloroethyl)piperazine 2-Chloroethyl Benzhydryl High reactivity via nucleophilic substitution (Cl as leaving group)
Cyclizine Methyl Benzhydryl Low reactivity; limited to direct alkylation pathways
TFMPP Phenyl Trifluoromethylphenyl Psychostimulatory activity; no reactive side chain

Table 3: Physicochemical Properties

Compound ClogD Aqueous Solubility (μM) Metabolic Liability
This compound ~3.5* 20–40 (estimated) Oxidation at piperazine N-oxide
Quinolone-piperazines (e.g., 8ac) 1.8–2.5 80–100 Stable; low clearance
TFMPP 2.1 <10 Rapid hepatic metabolism

*Estimated based on benzhydryl’s hydrophobicity and chloroethyl’s polarity.

Preparation Methods

Direct Alkylation of Piperazine via Sequential Substitution

The sequential alkylation of piperazine represents a foundational approach. First, 4-benzhydrylpiperazine is synthesized by reacting piperazine with benzhydryl chloride under basic conditions. This intermediate is subsequently treated with 2-chloroethyl chloride to introduce the second substituent.

Procedure :

  • Synthesis of 4-Benzhydrylpiperazine :
    Piperazine (0.12 mol) is dissolved in toluene with catalytic KI and DMF (0.5 mL). Benzhydryl chloride (15 mL) is added dropwise at 80°C, and the mixture is refluxed for 12 hours. The organic layer is washed with water, acidified with HCl, and neutralized with NaOH to yield 4-benzhydrylpiperazine as a solid (92% yield, m.p. 63–65°C).

  • Introduction of 2-Chloroethyl Group :
    4-Benzhydrylpiperazine is dissolved in DMF with 1.5 equivalents of KOH. After stirring under nitrogen for 30 minutes, 2-chloroethyl chloride (2 equivalents) is added, and the reaction is maintained at room temperature for 2–4 hours. The product is precipitated with ice, filtered, and purified via column chromatography (n-hexane/EtOAc).

Key Considerations :

  • Regioselectivity : The bulky benzhydryl group at the 4-position directs the 2-chloroethyl group to the 1-position, minimizing di-substitution.

  • Yield : The two-step process achieves an overall yield of 68–75%, with purity >95% confirmed by HPLC.

Chlorination of 1-(2-Hydroxyethyl)-4-benzhydrylpiperazine

This route involves synthesizing a hydroxyethyl intermediate followed by chlorination.

Procedure :

  • Synthesis of 1-(2-Hydroxyethyl)-4-benzhydrylpiperazine :
    4-Benzhydrylpiperazine reacts with 2-chloroethanol in refluxing toluene for 12 hours. Triethanolamine is added to scavenge HCl, and the product is isolated via vacuum distillation (yield: 85%).

  • Chlorination with Thionyl Chloride :
    The hydroxyethyl derivative (50 mmol) is treated with thionyl chloride (5 equivalents) in dichloromethane at 0°C for 2 hours. The mixture is refluxed for an additional hour, washed with NaHCO₃, and dried to yield the chloroethyl product (78% yield).

Advantages :

  • Controlled Functionalization : The hydroxyl group’s conversion to chloride avoids competing alkylation pathways.

  • Scalability : This method is adaptable to large-scale production due to straightforward purification.

One-Pot Alkylation Using Pre-formed Benzhydrylpiperazine

A streamlined one-pot method employs 4-benzhydrylpiperazine and 2-chloroethyl chloride under optimized basic conditions.

Procedure :
4-Benzhydrylpiperazine (10 mmol) and KOH (15 mmol) are stirred in DMF at 25°C. 2-Chloroethyl chloride (20 mmol) is added dropwise over 30 minutes, followed by 4 hours of stirring. The reaction is quenched with ice, and the precipitate is recrystallized from ethanol (yield: 80%, purity: 97%).

Optimization Insights :

  • Solvent Choice : DMF enhances solubility and reaction kinetics compared to toluene or THF.

  • Temperature : Room temperature minimizes side reactions, improving selectivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Key AdvantageLimitation
Sequential Alkylation759516High regioselectivityMulti-step, moderate scalability
Chlorination789314Avoids competing alkylationRequires toxic SOCl₂
One-Pot Alkylation80974Rapid, fewer purification stepsSensitive to moisture

Critical Observations :

  • The one-pot method offers the highest efficiency, but moisture control is crucial to prevent hydrolysis of 2-chloroethyl chloride.

  • The chlorination route, while reliable, introduces handling challenges due to thionyl chloride’s corrosivity.

Mechanistic Insights and Reaction Optimization

Nucleophilic Substitution Dynamics

The piperazine nitrogen’s nucleophilicity is enhanced by deprotonation under basic conditions, facilitating attack on the electrophilic 2-chloroethyl chloride. Steric hindrance from the benzhydryl group ensures mono-substitution at the 1-position.

Solvent and Base Effects

  • DMF : Polar aprotic solvents stabilize transition states, accelerating substitution.

  • KOH vs. NaOH : KOH’s higher solubility in DMF improves reaction homogeneity and yield (5–10% increase compared to NaOH) .

Q & A

Q. What are the standard synthetic routes for 4-Benzhydryl-1-(2-chloroethyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a piperazine core. A common approach is the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine derivatives. For example, bis(2-chloroethyl)amine hydrochloride is a key reagent in cyclization reactions to form chloroethyl-substituted piperazines (e.g., used in tetrahydroisoquinoline synthesis) . Optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., diglyme) at elevated temperatures (~150°C) improve cyclization efficiency .
  • Catalysts : Potassium carbonate or sodium iodide in acetone enhances alkylation yields by minimizing side reactions like ethoxyethyl formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity, verified via HPLC and GC-MS .

Q. How is the structural integrity of this compound validated post-synthesis?

A multi-technique approach is critical:

  • Spectroscopy : 1^1H NMR confirms substitution patterns (e.g., benzhydryl protons at δ 7.2–7.4 ppm, chloroethyl protons at δ 3.6–3.8 ppm) .
  • Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 367.2 for C21_{21}H25_{25}ClN2_2) .
  • Elemental analysis : Acceptable tolerances (±0.3%) for C, H, N, and Cl ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of chloroethyl substitution on the piperazine ring?

Regioselectivity challenges arise due to piperazine’s symmetrical structure. Key methods include:

  • Protecting groups : Boc protection of one nitrogen directs substitution to the free site. Subsequent deprotection with HCl yields the target compound .
  • Steric effects : Bulky substituents (e.g., benzhydryl) at position 4 hinder chloroethyl addition at adjacent sites, favoring position 1 .
  • Kinetic control : Lower temperatures (0–5°C) slow reaction rates, allowing selective alkylation .

Q. How do structural modifications of the benzhydryl group impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., para-Cl on benzophenone) enhance receptor binding affinity, as seen in analogs like N-(4-Chlorobenzhydryl)piperazine .
  • Steric bulk : Larger substituents (e.g., 2,3-dimethoxyphenyl) reduce solubility but improve metabolic stability in vitro .
  • Comparative assays : Substituted derivatives are tested against Gram-positive bacteria (e.g., S. aureus) to correlate lipophilicity (logP) with antimicrobial potency .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

Contradictions often stem from:

  • Intermediate stability : Chloroethyl intermediates may degrade under acidic conditions. Monitoring via TLC or in situ IR identifies decomposition .
  • Byproduct formation : Ethoxyethyl byproducts (from ethanol solvents) are minimized using acetone or DMF .
  • Reproducibility : Strict control of moisture (via molecular sieves) and inert atmospheres (N2_2) improves consistency .

Q. What analytical methods differentiate this compound from its positional isomers?

  • Chiral HPLC : Using a Chiralpak IA column (hexane:isopropanol = 90:10) resolves enantiomers .
  • X-ray crystallography : Confirms absolute configuration, particularly for asymmetric benzhydryl groups .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects restricted rotation in benzhydryl groups, distinguishing isomers .

Methodological Resources

  • Synthetic protocols : Refer to optimized conditions in .
  • Spectroscopic data : Cross-reference with piperazine derivatives in .
  • Biological assays : Antimicrobial testing frameworks from .

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